molecular formula C13H12N4O3 B2389014 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide CAS No. 1251708-62-9

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide

Cat. No. B2389014
CAS RN: 1251708-62-9
M. Wt: 272.264
InChI Key: SWMFMXNMWRVUEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further modification of these amines could potentially lead to the synthesis of 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide .


Molecular Structure Analysis

The molecular structure of 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide consists of a benzamide group linked to a pyrimidine ring via an ether and amide linkage. The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been used in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antiviral Activity

A series of new compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines . These novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Antimicrobial Activity

Pyrimidine derivatives, including those with a structure similar to “4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide”, are known to exhibit antimicrobial activities .

Antitumor Activity

Pyrimidine derivatives are also known for their antitumor activities . This makes “4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide” a potential candidate for cancer research and treatment.

Enzyme Inhibition

The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities, including enzyme inhibition .

Anti-Inflammatory Activity

Pyrimidine derivatives are known to exhibit anti-inflammatory activities . This suggests that “4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide” could potentially be used in the treatment of inflammatory diseases.

Future Directions

The future directions for 4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide could involve further modifications of the compound to enhance its antiviral activity . Additionally, due to its potential applications in various fields of research and industry, further studies could be conducted to explore its other potential uses.

properties

IUPAC Name

4-[(2-pyrimidin-2-yloxyacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-12(19)9-2-4-10(5-3-9)17-11(18)8-20-13-15-6-1-7-16-13/h1-7H,8H2,(H2,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFMXNMWRVUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Pyrimidin-2-yloxy)acetamido)benzamide

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